Ptad-peg4-N3

ADC Linker Solubility Bioconjugation Click Chemistry

PTAD-PEG4-N3 (also known as PTDA-PEG4-azide) is a heterobifunctional, cleavable linker primarily utilized in the synthesis of antibody-drug conjugates (ADCs). It integrates a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) moiety, which facilitates a bioorthogonal click reaction with tyrosine residues, and an azide (N3) functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C22H33N7O9
Molecular Weight 539.5 g/mol
Cat. No. B12418540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtad-peg4-N3
Molecular FormulaC22H33N7O9
Molecular Weight539.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2C(=O)NNC2=O)OCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C22H33N7O9/c1-33-19-16-17(29-21(31)26-27-22(29)32)2-3-18(19)38-9-5-24-20(30)4-7-34-10-12-36-14-15-37-13-11-35-8-6-25-28-23/h2-3,16H,4-15H2,1H3,(H,24,30)(H,26,31)(H,27,32)
InChIKeyFEIQZMMASRDUCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PTAD-PEG4-N3: A Cleavable, Tyrosine-Reactive ADC Linker for Click Chemistry Conjugation


PTAD-PEG4-N3 (also known as PTDA-PEG4-azide) is a heterobifunctional, cleavable linker primarily utilized in the synthesis of antibody-drug conjugates (ADCs) [1]. It integrates a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) moiety, which facilitates a bioorthogonal click reaction with tyrosine residues, and an azide (N3) functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . A four-unit polyethylene glycol (PEG4) spacer is incorporated to enhance solubility, flexibility, and biocompatibility of the resulting conjugates .

Why PTAD-PEG4-N3 Cannot Be Simply Substituted with Other PEG-Linkers or Maleimide-Based Reagents


While many heterobifunctional PEG linkers exist for ADC construction, the unique combination of the PTAD moiety and the azide group in PTAD-PEG4-N3 provides a distinct chemical profile that is not interchangeable with simpler amine, alkyne, or maleimide-functionalized analogs. The PTAD group confers a specific, high-selectivity for tyrosine residues, enabling a site-specific conjugation strategy that is orthogonal to traditional cysteine (maleimide) or lysine (NHS-ester) chemistries [1]. Furthermore, the resulting tyrosine-PTAD linkage has been demonstrated to possess superior stability under physiological and extreme conditions compared to maleimide linkages, which are prone to exchange and deconjugation [1]. The specific PEG4 spacer length in PTAD-PEG4-N3 also optimizes solubility and flexibility, a balance that may be altered in other PEG variants, impacting conjugate pharmacokinetics and in vivo performance .

Quantitative Evidence for PTAD-PEG4-N3 Differentiation in ADC Linker Selection


Superior DMSO Solubility of PTAD-PEG4-N3 Compared to PTAD-PEG4-Alkyne

In vitro solubility is a critical parameter for linker handling and subsequent bioconjugation efficiency. PTAD-PEG4-N3 demonstrates high solubility in DMSO, achieving a concentration of 125 mg/mL, which is equivalent to 231.68 mM based on its molecular weight of 539.5 g/mol . In contrast, the alkyne-functionalized analog, PTAD-PEG4-alkyne, is reported to have a DMSO solubility of only 10 mM . This substantial difference in molar solubility (>23-fold) indicates that PTAD-PEG4-N3 can be prepared at significantly higher stock concentrations, facilitating greater experimental flexibility and reducing the volume of organic solvent required in reaction setups.

ADC Linker Solubility Bioconjugation Click Chemistry

Enhanced Molar Solubility of PTAD-PEG4-N3 Compared to PTAD-PEG8-Azide

Within the same class of PTAD-azide linkers, the PEG spacer length impacts solubility. PTAD-PEG4-N3 exhibits a DMSO solubility of 125 mg/mL (231.68 mM) . Its longer-chain analog, PTAD-PEG8-azide (MW ~715.7 g/mol), also has a reported DMSO solubility of 125 mg/mL, which corresponds to a lower molar concentration of 174.64 mM . This represents a 33% higher molar solubility for the PEG4 variant, indicating that a shorter PEG chain can confer a denser solubilization capacity in this solvent system.

ADC Linker Solubility PEG Linker Click Chemistry

Tyrosine-Click Linkage Demonstrates Superior Stability Over Maleimide Linkages Under Physiological Stress

The PTAD moiety in PTAD-PEG4-N3 forms a covalent bond with tyrosine residues. A foundational study on PTAD-based linkers demonstrated that this tyrosine-click linkage is exceptionally robust. It maintained stability when subjected to extremes of pH, high temperature, and prolonged exposure to human blood plasma [1]. Critically, the study concluded that this linkage is 'significantly more robust than maleimide-type linkages' [1], which are widely used in ADC construction but are known to undergo retro-Michael addition and thiol exchange, leading to premature payload release and off-target toxicity.

ADC Linker Stability Bioconjugation Plasma Stability

High Purity (>99%) Facilitates Reproducible ADC Synthesis

The purity of a linker is a critical quality attribute that directly impacts the consistency of conjugation reactions and the final Drug-to-Antibody Ratio (DAR) of an ADC. PTAD-PEG4-N3 is commercially available with a purity of 99.34% as reported by one supplier , and typically at ≥98% from others . This level of purity minimizes the presence of side-products or unreacted precursors that could compete in the bioconjugation reaction, thereby supporting more predictable and reproducible conjugation outcomes.

ADC Linker Purity Chemical Synthesis Bioconjugation

Optimal Application Scenarios for PTAD-PEG4-N3 Based on Quantitative Evidence


Synthesis of Next-Generation ADCs with Enhanced Plasma Stability

Researchers aiming to develop ADCs with improved safety profiles should select PTAD-PEG4-N3 for its ability to form a tyrosine-PTAD linkage that is 'significantly more robust than maleimide-type linkages' [1]. The enhanced stability in human plasma, as demonstrated in foundational studies [1], directly addresses a major limitation of maleimide-based ADCs, where linker-payload deconjugation can lead to off-target toxicity. This linker is therefore ideal for ADC programs where minimizing premature payload release in circulation is a primary design goal.

Site-Specific Bioconjugation via Orthogonal Tyrosine-Click Chemistry

PTAD-PEG4-N3 enables a bioorthogonal conjugation strategy that is orthogonal to traditional cysteine (maleimide) and lysine (NHS-ester) chemistries [1]. This scenario is particularly valuable for engineering site-specific ADCs or other bioconjugates where precise control over the conjugation site is required to preserve antigen-binding affinity or biological activity. The azide group provides a secondary handle for downstream functionalization via CuAAC , allowing for a modular, two-step assembly of complex bioconjugates.

High-Concentration Linker Stock Preparation for High-Throughput Conjugation

In high-throughput screening or large-scale conjugation campaigns, the ability to prepare concentrated stock solutions of the linker is a significant practical advantage. The superior DMSO solubility of PTAD-PEG4-N3 (125 mg/mL, 231.68 mM) allows for the preparation of dense stock solutions, reducing the volume of DMSO introduced into aqueous reaction mixtures. This minimizes potential solvent-induced denaturation of sensitive proteins like antibodies and simplifies liquid handling in automated systems, making it a preferred choice for industrial-scale process development.

Investigating Structure-Activity Relationships (SAR) of PEG Linker Length in ADCs

For researchers systematically evaluating the impact of PEG spacer length on ADC properties (e.g., pharmacokinetics, aggregation propensity, payload release kinetics), PTAD-PEG4-N3 serves as a defined, mid-length comparator . Its distinct solubility profile (33% higher molar solubility than its PEG8 counterpart ) and specific molecular dimensions provide a valuable benchmark for understanding the influence of PEG size on conjugate behavior. This makes it a critical tool for optimizing linker design in lead ADC candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ptad-peg4-N3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.